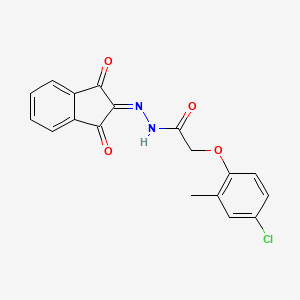

2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide

CAS No.: 946386-07-8

Cat. No.: VC6454648

Molecular Formula: C18H13ClN2O4

Molecular Weight: 356.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946386-07-8 |

|---|---|

| Molecular Formula | C18H13ClN2O4 |

| Molecular Weight | 356.76 |

| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide |

| Standard InChI | InChI=1S/C18H13ClN2O4/c1-10-8-11(19)6-7-14(10)25-9-15(22)20-21-16-17(23)12-4-2-3-5-13(12)18(16)24/h2-8H,9H2,1H3,(H,20,22) |

| Standard InChI Key | JOBXIXADJUJAGO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C2C(=O)C3=CC=CC=C3C2=O |

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Mass

The compound has the molecular formula C₁₈H₁₃ClN₂O₄ and a molar mass of 356.76 g/mol . Its structure integrates three distinct subunits:

-

A 4-chloro-2-methylphenoxy group, providing aromaticity and electrophilic substitution sites.

-

An acetohydrazide linker, which introduces hydrogen-bonding capacity and conformational flexibility.

-

A 1,3-dioxo-1,3-dihydro-2H-inden-2-yliden moiety, contributing a planar, electron-deficient system capable of π-π stacking or metal coordination.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 946386-07-8 |

| Molecular Formula | C₁₈H₁₃ClN₂O₄ |

| Molar Mass (g/mol) | 356.76 |

| IUPAC Name | 2-(4-Chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide |

| Synonyms | 2-(4-Chloro-2-methylphenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide |

Synthetic Pathways and Challenges

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential coupling of the phenoxyacetic acid derivative with a hydrazide intermediate, followed by condensation with the indenylidenedione moiety. A plausible retrosynthetic disconnection is:

-

Phenoxyacetic acid hydrazide: Prepared by reacting 4-chloro-2-methylphenol with chloroacetic acid, followed by hydrazination.

-

1,3-Indenedione: Synthesized via cyclization of phthalic anhydride derivatives or oxidation of indene.

Synthesis of Phenoxyacetic Acid Hydrazide

-

Etherification: 4-Chloro-2-methylphenol is alkylated with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield ethyl 2-(4-chloro-2-methylphenoxy)acetate.

-

Hydrazinolysis: The ester is treated with hydrazine hydrate to form 2-(4-chloro-2-methylphenoxy)acetohydrazide.

Condensation with 1,3-Indenedione

The hydrazide undergoes condensation with 1,3-indenedione in a polar solvent (e.g., ethanol or acetic acid) under reflux. This step likely employs acid catalysis (e.g., HCl or p-toluenesulfonic acid) to facilitate imine formation, yielding the final product .

Challenges in Synthesis

-

Steric Hindrance: The methyl and chloro substituents on the phenyl ring may slow etherification or condensation reactions.

-

Hydrazide Stability: Hydrazides are prone to oxidation or decomposition under acidic/basic conditions, necessitating careful control of reaction pH .

-

Purification: The product’s low solubility may complicate crystallization or chromatographic isolation.

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve reaction yields and purity.

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.

-

Computational Modeling: Perform density functional theory (DFT) calculations to predict reactivity and binding affinities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume